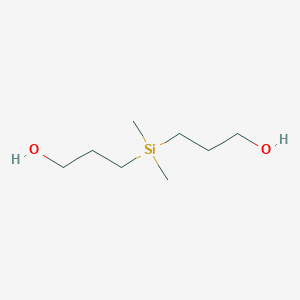

3,3'-(Dimethylsilanediyl)bis(propan-1-ol)

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H20O2Si |

|---|---|

Poids moléculaire |

176.33 g/mol |

Nom IUPAC |

3-[3-hydroxypropyl(dimethyl)silyl]propan-1-ol |

InChI |

InChI=1S/C8H20O2Si/c1-11(2,7-3-5-9)8-4-6-10/h9-10H,3-8H2,1-2H3 |

Clé InChI |

ASVVMCVLHJZVFT-UHFFFAOYSA-N |

SMILES canonique |

C[Si](C)(CCCO)CCCO |

Origine du produit |

United States |

Synthetic Methodologies for 3,3 Dimethylsilanediyl Bis Propan 1 Ol

Established Synthetic Routes for Organosilicon Diols

The synthesis of organosilicon diols, such as 3,3'-(Dimethylsilanediyl)bis(propan-1-ol), is built upon fundamental reactions in organosilicon chemistry. Generally, these diols can be prepared through several established pathways. One of the most common methods is the hydrolytic condensation of functionalized chlorosilanes or alkoxysilanes. acs.orgwikipedia.org In this sol-gel process, the corresponding chloro- or alkoxy-silane bearing the desired organic spacers with protected hydroxyl groups is hydrolyzed, leading to the formation of siloxane bonds and subsequent deprotection to reveal the diol functionality.

Another foundational method is the ring-opening polymerization of cyclic siloxanes, which can be tailored to incorporate functional groups. acs.org Furthermore, the direct synthesis method, famously developed by Rochow, involves the reaction of elemental silicon with organic halides or alcohols at high temperatures over a copper catalyst to produce organosilane precursors. wikipedia.org These precursors can then be further modified to yield the target diol. A prevalent strategy for creating the crucial Si-C bond in these molecules is the hydrosilylation reaction, which involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. acs.org

Targeted Synthesis Strategies for 3,3'-(Dimethylsilanediyl)bis(propan-1-ol)

The specific synthesis of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) (CAS No. 10325-32-3) primarily relies on the hydrosilylation of an unsaturated alcohol with a dimethylsilane (B7800572) source. sigmaaldrich.comguidechem.com This approach is favored for its efficiency in forming the stable propyl linkage between the silicon atom and the hydroxyl group.

Hydrosilylation Reactions in the Synthesis of Related Silane-Diols

Hydrosilylation is a key reaction for forming silicon-carbon bonds and is widely used in the silicone industry. acs.orgresearchgate.net The reaction typically involves the addition of a silane (B1218182) containing one or more Si-H bonds to an unsaturated substrate, such as an alkene, in the presence of a catalyst. For the synthesis of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol), the most direct route is the double hydrosilylation of allyl alcohol with a precursor containing a dimethylsilyl group, such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). acs.orgresearchgate.net

The reaction is most commonly catalyzed by platinum complexes, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex, Pt(dvs)). sigmaaldrich.comacs.org A critical challenge in the hydrosilylation of allyl alcohol is the competition between the desired C-hydrosilylation (addition to the C=C bond) and O-silylation (reaction with the -OH group). acs.orgresearchgate.net Studies have shown that while some silanes, like octa(dimethylsiloxy)octasilsesquioxane (Q₈M₈H), react with allyl alcohol to give almost exclusively the C-silylation product, other silanes like TMDS yield significant amounts of the O-silylation byproduct. acs.orgresearchgate.net This side reaction consumes the Si-H groups and prevents the formation of the desired diol.

The general scheme for the hydrosilylation of allyl alcohol with a dimethylsilane source is as follows: 2 CH₂=CHCH₂OH + H-(CH₃)₂Si-O-Si(CH₃)₂-H → HO-(CH₂)₃-(CH₃)₂Si-O-Si(CH₃)₂(CH₂)₃-OH (Example with Disiloxane)

For the target molecule, a precursor like dimethylsilane (H₂Si(CH₃)₂) would be ideal, though its gaseous nature and handling difficulties often lead chemists to use precursors like TMDS.

Alternative Synthetic Pathways and Precursors

While hydrosilylation is a primary method, other pathways can be envisioned for the synthesis of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol). One significant alternative is the use of Grignard reagents. This would involve the reaction of dimethyldichlorosilane with a Grignard reagent derived from a protected 3-halopropanol (e.g., 3-(tert-butoxy)propylmagnesium bromide). The resulting product would then be deprotected to yield the final diol. A patent for a related compound, bis(3,4-dimethylphenyl)dimethylsilane, utilizes a Grignard reaction with dimethyldichlorosilane, demonstrating the feasibility of this approach. google.com

The reaction scheme would be: 2 BrMg(CH₂)₃-O-R + Cl₂Si(CH₃)₂ → R-O-(CH₂)₃-Si(CH₃)₂-(CH₂)₃-O-R + 2 MgBrCl Followed by deprotection: R-O-(CH₂)₃-Si(CH₃)₂-(CH₂)₃-O-R → HO-(CH₂)₃-Si(CH₃)₂-(CH₂)₃-OH

Due to the high reactivity and moisture sensitivity of dimethyldichlorosilane, which readily hydrolyzes, less reactive precursors can be used. wikipedia.org For instance, bis(dimethylamino)dimethylsilane (B1580881) can serve as a more manageable alternative, reacting with the alcohol groups of 1,3-propanediol (B51772) under specific conditions, although this typically forms Si-O-C linkages rather than the required Si-C bonds for the target molecule. wikipedia.orggelest.com

Reaction Conditions and Optimization Protocols

The success of the synthesis of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) hinges on carefully controlled reaction conditions to maximize the yield of the desired product and minimize side reactions.

For the hydrosilylation of allyl alcohol, the choice of catalyst and its concentration are paramount. Platinum-based catalysts are highly active, but their concentration can influence the reaction pathway. For instance, in the hydrosilylation of allyl alcohol with Q₈M₈H, a high platinum concentration ([Pt] > 20 mM) allows the reaction to proceed to completion at room temperature with no detectable O-silylation. acs.org However, at lower concentrations ([Pt] = 20 mM), heating to 65 °C is required, which can lead to the formation of O-silylation byproducts. acs.org

The reaction is typically carried out in a solvent like toluene. acs.org Upon addition of the Pt(dvs) catalyst to the mixture of the silane and allyl alcohol, a vigorous, exothermic reaction can occur. acs.org To ensure the reaction goes to completion and to manage its exothermicity, the reagents are often combined at a controlled temperature and stirred for several hours. The progress of the reaction can be monitored by observing the disappearance of the Si-H signal in ¹H NMR spectra. chemicalbook.com

| Parameter | Condition | Reference |

|---|---|---|

| Silane Precursor | 1,1,3,3-Tetramethyldisiloxane (TMDS) | acs.org |

| Unsaturated Substrate | Allyl alcohol | acs.orgacs.org |

| Catalyst | Platinum divinyltetramethyldisiloxane [Pt(dvs)] | acs.orgacs.org |

| Solvent | Toluene | acs.org |

| Temperature | Room Temperature to 65 °C | acs.org |

| Reaction Time | 30 minutes to >12 hours | acs.org |

| Key Challenge | Competition between C- and O-silylation | acs.orgresearchgate.net |

Purification and Isolation Techniques for Organosilicon Diols

Following the synthesis, the isolation and purification of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) are essential to remove unreacted starting materials, catalyst residues, and byproducts. A common first step involves deactivating the platinum catalyst, which can be achieved by adding a ligand like triphenylphosphine. acs.org

The purification strategy depends on the physical properties of the product and the impurities. For non-volatile silane products, fractional distillation under reduced pressure is an effective method to separate components based on their boiling points. wikipedia.org Excess volatile reactants and solvents can be removed by evaporation or bulb-to-bulb distillation. chemicalbook.com

If the product is a solid or a non-volatile oil, column chromatography is a powerful purification technique. acs.org For the purification of related silanols, silica (B1680970) gel chromatography with solvent systems like hexane/ethyl acetate (B1210297) has been successfully employed. acs.org In cases where the product can be crystallized, recrystallization from a suitable solvent, such as methanol, can yield a high-purity solid product. google.com For diols in general, purification can also involve extraction and precipitation methods, which can be more cost-effective than chromatography.

| Technique | Description | Applicability | Reference |

|---|---|---|---|

| Fractional Distillation | Separation based on boiling point differences under reduced pressure. | Volatile liquid products. | wikipedia.org |

| Column Chromatography | Separation based on polarity using a stationary phase (e.g., silica gel) and a mobile phase. | Non-volatile oils or solids. | acs.org |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Crystalline solid products. | google.com |

| Solvent Evaporation | Removal of volatile solvents and excess reactants under reduced pressure. | Initial work-up for non-volatile products. | chemicalbook.com |

Chemical Reactivity and Functionalization of 3,3 Dimethylsilanediyl Bis Propan 1 Ol

Reactivity of Hydroxyl Groups in Organosilicon Contexts

The two primary alcohol functionalities in 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) exhibit reactivity characteristic of typical primary alcohols, allowing for a variety of functional group transformations. These reactions are fundamental to modifying the compound's properties and incorporating it into larger molecular structures.

Esterification and Etherification Reactions

The hydroxyl groups of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding diesters. This reaction is a common strategy for creating new silyl-containing monomers. For instance, the reaction with methacryloyl chloride would yield a crosslinkable monomer suitable for radical polymerization. Similarly, polycondensation with dicarboxylic acids can produce silicon-containing polyesters. This approach has been used to synthesize a range of polyesters with tailored properties. rsc.orggoogle.com

Etherification of the hydroxyl groups can be achieved under standard conditions, such as the Williamson ether synthesis, by reacting the corresponding dialkoxide with an alkyl halide. This functionalization can alter the solubility and thermal properties of the resulting molecule. The synthesis of poly(silyl ether)s from the dehydrocoupling polymerization of diols and hydrosilanes is a well-established method, highlighting the capability of the hydroxyl groups in these types of molecules to form ether linkages. dicp.ac.cnmdpi.com

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reactants | Product Type | Potential Application |

| Esterification | Carboxylic Acid/Acyl Chloride | Silyl-Diester | Monomer for Polyesters |

| Etherification | Alkyl Halide (with base) | Silyl-Diether | Modified solubility/thermal properties |

Oxidation and Other Functional Group Transformations

The primary alcohol groups of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) can be oxidized to form the corresponding dialdehyde (B1249045) or dicarboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidation methods, such as the Swern or Dess-Martin periodinane (DMP) oxidation, are expected to yield the dialdehyde, 3,3'-(dimethylsilanediyl)bis(propanal). youtube.comorganic-chemistry.orgyoutube.comwikipedia.orgyoutube.com More vigorous oxidation conditions, potentially using reagents like potassium permanganate (B83412) or chromic acid, could lead to the formation of the dicarboxylic acid, 3,3'-(dimethylsilanediyl)bis(propanoic acid). The Swern oxidation, in particular, is noted for its mild conditions and high tolerance for other functional groups, making it a suitable choice for this transformation. organic-chemistry.orgyoutube.comwikipedia.orgyoutube.com

These oxidized derivatives serve as valuable intermediates for further synthetic elaborations, such as reductive amination of the dialdehyde to form diamines or use of the dicarboxylic acid in the synthesis of polyamides.

Reactions Involving the Silicon Center

The silicon atom and its bonds to the methyl and propyl groups also present opportunities for chemical modification, although these reactions are generally less common than those involving the hydroxyl groups.

Potential for Silicon-Carbon Bond Modifications

The silicon-carbon bonds in 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) are generally stable. However, under specific conditions, these bonds can be cleaved. For instance, certain electrophiles or oxidizing agents can cleave Si-C bonds, particularly if the silicon atom is part of a strained ring or is activated by adjacent functional groups. While the propyl-silicon bond in this linear diol is relatively robust, extreme conditions could potentially lead to its cleavage.

Formation of Derivatives and Advanced Molecular Architectures

The bifunctional nature of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) makes it an excellent precursor for the synthesis of a wide array of more complex molecules and polymers.

Precursor Role in Complex Molecular Syntheses

One of the most significant applications of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) is its role as a monomer in polymerization reactions. Its two hydroxyl groups can react with complementary difunctional monomers to create a variety of silicon-containing polymers. For example, polycondensation with diisocyanates will form polyurethanes, while reaction with dicarboxylic acids or their derivatives will yield polyesters. These silyl-modified polymers often exhibit enhanced thermal stability, lower glass transition temperatures, and improved solubility compared to their non-silicon-containing counterparts.

The synthesis of silyl-modified polymers (SMPs) is a significant area of research, with applications in coatings, adhesives, and sealants. rsc.org The incorporation of the flexible dimethylsilyl unit into the polymer backbone can impart desirable physical properties.

Table 2: Polymer Synthesis from 3,3'-(Dimethylsilanediyl)bis(propan-1-ol)

| Polymer Type | Co-monomer | Linkage Formed | Resulting Polymer Properties |

| Polyurethane | Diisocyanate | Urethane | Enhanced flexibility and thermal stability |

| Polyester (B1180765) | Dicarboxylic Acid/Anhydride (B1165640) | Ester | Improved solubility and modified degradation |

| Polyether | Dihalide (via Williamson synthesis) | Ether | Altered hydrophobicity and thermal behavior |

Polymerization Potential via Polycondensation

The bifunctional nature of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) allows it to undergo polycondensation reactions with suitable comonomers to form a variety of polymers. The hydroxyl groups can react with monomers containing at least two complementary functional groups, such as carboxylic acids, acid chlorides, or isocyanates, to build a polymer chain.

One of the most common polycondensation reactions for diols is the formation of polyesters . This can be achieved by reacting 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) with a dicarboxylic acid or its more reactive derivative, a diacyl chloride. The reaction with a dicarboxylic acid typically requires high temperatures and the removal of water as a byproduct to drive the equilibrium towards the polymer. The use of a catalyst, such as p-toluenesulfonic acid, can accelerate the reaction. researchgate.net A study on the synthesis of polyester based on bis-(2-hydroxypropyl terephthalate) and maleic anhydride demonstrated that the reaction order changes in the presence of a catalyst, significantly lowering the activation energy. researchgate.net

Alternatively, the reaction with a diacyl chloride is generally faster and can be carried out at lower temperatures, often in the presence of a base to neutralize the HCl byproduct. The resulting polyester would incorporate the flexible dimethylsilanediyl unit into its backbone, which could impart desirable properties such as a low glass transition temperature and enhanced flexibility.

Another significant application of diols in polymer synthesis is the formation of polyurethanes . This is achieved through the reaction of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) with a diisocyanate. aidic.it This polyaddition reaction is typically highly efficient and does not produce any small molecule byproducts. aidic.it The choice of diisocyanate, whether aromatic or aliphatic, will significantly influence the properties of the final polyurethane. aidic.it For instance, aromatic diisocyanates generally lead to more rigid polymers, while aliphatic diisocyanates produce more flexible materials. aidic.it The inclusion of the silane (B1218182) moiety from the diol can enhance the thermal stability and surface properties of the resulting polyurethane. The general scheme for the synthesis of polyurethanes from a diol and a diisocyanate is a well-established process in polymer chemistry. researchgate.netresearchgate.net

Table 1: Potential Polycondensation Reactions of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol)

| Comonomer | Polymer Type | General Reaction Conditions | Potential Properties of Resulting Polymer |

| Dicarboxylic Acid (e.g., Adipic Acid) | Polyester | High temperature, catalyst (e.g., p-TSA), removal of water | Increased flexibility, low glass transition temperature |

| Diacyl Chloride (e.g., Adipoyl Chloride) | Polyester | Lower temperature, presence of a base | Higher reactivity, controlled polymerization |

| Diisocyanate (e.g., MDI, HDI) | Polyurethane | Moderate temperature, often catalyst (e.g., DBTDL) | Enhanced thermal stability, modified surface properties |

Chelation and Ligand Formation Studies

The molecular structure of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol), with two terminal hydroxyl groups separated by a flexible spacer, suggests its potential to act as a bidentate ligand in coordination chemistry. The two oxygen atoms of the hydroxyl groups can donate their lone pairs of electrons to a metal center, forming a chelate ring. The stability and geometry of the resulting metal complex would be influenced by several factors, including the nature of the metal ion, the length and flexibility of the linker between the hydroxyl groups, and the reaction conditions.

The flexible -(CH₂)₃-Si(CH₃)₂-(CH₂)₃- chain allows for a degree of conformational freedom, which could enable the ligand to accommodate a variety of metal ions with different coordination preferences. The formation of a chelate ring is entropically favored over the coordination of two separate monodentate ligands. The study of chelating compounds is crucial for applications such as the sequestration of metal ions. nih.gov For instance, a bis(3-hydroxy-4-pyridinone)-EDTA derivative has been shown to be a strong chelator for hard metal ions like Fe³⁺, Al³⁺, and Ga³⁺. nih.gov

While specific studies on the chelation behavior of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) are not extensively reported in the literature, the principles of coordination chemistry with similar diol ligands can be applied. The oxygen atoms of the hydroxyl groups are hard donors and would be expected to form stable complexes with hard metal ions. The resulting chelate ring would be relatively large, which may influence its stability. The electronic properties of the metal-ligand bond could be subtly influenced by the presence of the silicon atom in the ligand backbone.

The synthesis of such metal complexes would typically involve the reaction of the diol with a metal salt in a suitable solvent. The characterization of these complexes would rely on techniques such as infrared spectroscopy (to observe changes in the O-H stretching frequency upon coordination), nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction to determine the precise coordination geometry. The stability of transition metal complexes can be significantly enhanced by the use of cross-bridged macrocyclic ligands, which highlights the importance of ligand architecture in complex stability. nih.gov

Table 2: Potential Metal Chelation with 3,3'-(Dimethylsilanediyl)bis(propan-1-ol)

| Metal Ion (Example) | Potential Coordination Mode | Expected Chelate Ring Size | Potential Characterization Techniques |

| Cu²⁺ | Bidentate (O, O') | 11-membered | UV-Vis Spectroscopy, EPR Spectroscopy |

| Fe³⁺ | Bidentate (O, O') | 11-membered | Magnetic Susceptibility, Mössbauer Spectroscopy |

| Zn²⁺ | Bidentate (O, O') | 11-membered | NMR Spectroscopy (¹H, ¹³C) |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3,3 Dimethylsilanediyl Bis Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organosilicon Compounds

NMR spectroscopy is the cornerstone for the structural elucidation of organosilicon compounds, offering detailed insight into the local chemical environments of ¹H, ¹³C, and ²⁹Si nuclei. sysu.edu.cn

The ¹H and ¹³C NMR spectra of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) are predicted to show a set of distinct signals corresponding to the different chemical environments within its symmetric structure. Tetramethylsilane (TMS) is typically used as the standard reference (0.0 ppm) for both ¹H and ¹³C NMR. docbrown.info

Proton (¹H) NMR: The molecule's symmetry results in four unique proton environments. The protons of the two equivalent methyl groups attached to the silicon atom (Si-CH₃) are expected to produce a sharp singlet at the most upfield region. The three methylene (B1212753) groups (-CH₂-) in the propyl chains will each give rise to a triplet, assuming first-order coupling. The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary with concentration and solvent.

Carbon-¹³ (¹³C) NMR: Similarly, the ¹³C NMR spectrum will display four distinct signals corresponding to the four non-equivalent carbon atoms. The methyl carbons attached to silicon will appear at a high field. The three methylene carbons of the propyl chain will show decreasing chemical shifts as their distance from the electronegative oxygen atom increases. docbrown.info

The expected chemical shifts for 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) are summarized in the table below.

| Atom Type | Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

| Si-CH₃ | a | ~0.0 - 0.1 | ~ -2.0 | Singlet |

| Si-CH₂- | b | ~0.5 - 0.7 | ~18.0 | Triplet |

| -CH₂- | c | ~1.5 - 1.7 | ~28.0 | Multiplet |

| -CH₂-OH | d | ~3.6 - 3.8 | ~65.0 | Triplet |

| -OH | e | Variable (e.g., 2.0-4.0) | - | Broad Singlet |

Note: Predicted values are based on standard chemical shift ranges for organosilanes and aliphatic alcohols. Actual values may vary based on solvent and experimental conditions.

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful, albeit less sensitive, technique for directly probing the silicon environment in organosilicon compounds. The ²⁹Si nucleus has a spin of 1/2 and a low natural abundance of 4.7%. researchgate.net Due to its negative gyromagnetic ratio, care must be taken during spectral acquisition to avoid signal nulling from the Nuclear Overhauser Effect (NOE). researchgate.net

For 3,3'-(Dimethylsilanediyl)bis(propan-1-ol), the silicon atom is in a tetraalkylsilane-like environment. The ²⁹Si NMR spectrum is expected to show a single resonance peak. The chemical shift for such structures typically falls in the range of 0 to +10 ppm relative to the TMS standard. researchgate.net This technique is invaluable for studying derivatives where the substitution pattern on the silicon atom changes, as this would induce significant and predictable shifts in the ²⁹Si resonance.

To confirm the precise atomic connectivity and validate the assignments from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 3,3'-(Dimethylsilanediyl)bis(propan-1-ol), COSY would show cross-peaks connecting the adjacent methylene groups: (-CH₂-OH) with (-CH₂-) and (-CH₂-) with (Si-CH₂-). This confirms the propyl chain's integrity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It provides an unambiguous link between the proton and carbon spectra. For instance, the proton signal at ~3.6-3.8 ppm would show a cross-peak with the carbon signal at ~65.0 ppm, confirming the -CH₂-OH group assignment.

Correlations from the Si-CH₃ protons (~0.0 ppm) to the Si-CH₂ carbon (18.0 ppm) and the Si-methyl carbon ( -2.0 ppm).

Correlations from the Si-CH₂ protons (~0.5 ppm) to the central -CH₂- carbon (~28.0 ppm) and the Si-methyl carbon.

These 2D techniques, when used in concert, provide irrefutable evidence for the proposed structure of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol). science.gov

Vibrational Spectroscopy

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) is dominated by absorptions corresponding to its alcohol and alkylsilane moieties. The presence of strong hydrogen bonding from the hydroxyl groups significantly influences the spectrum.

Key characteristic absorption bands are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | H-bonded stretch | 3200 - 3500 | Strong, Broad |

| C-H | Alkyl stretch | 2850 - 2960 | Strong |

| C-H | Deformation | 1370 - 1470 | Medium |

| C-O | Stretch | 1000 - 1100 | Strong |

| Si-C | Stretch/Rock | 1250 (rock), 750-850 (stretch) | Medium-Strong |

The most prominent feature is the broad, strong absorption band in the 3200-3500 cm⁻¹ region, which is characteristic of the O-H stretching in hydrogen-bonded alcohols. docbrown.info The sharp, strong peaks between 2850 and 2960 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups. The C-O stretching vibration appears as a strong band around 1050 cm⁻¹. Finally, the presence of the dimethylsilyl group is confirmed by the characteristic Si-CH₃ rocking vibration near 1250 cm⁻¹ and Si-C stretching bands in the fingerprint region. docbrown.info

Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like O-H and C-O give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. Raman is particularly useful for analyzing the Si-C and C-C skeletal framework. rsc.org

For 3,3'-(Dimethylsilanediyl)bis(propan-1-ol), the following signals are expected to be prominent in the Raman spectrum:

Symmetric Si-C Stretch: A strong, polarized band is expected for the symmetric stretching of the two Si-C bonds of the Si(CH₃)₂ group.

C-C Backbone Stretch: The stretching vibrations of the C-C bonds in the propyl chains will give rise to signals in the 800-1100 cm⁻¹ region.

C-H Stretching: As in IR, the C-H stretching region (2850-3000 cm⁻¹) will show intense bands. mdpi.com

The analysis of silane (B1218182) hydrolysis and condensation reactions is an area where Raman spectroscopy has proven particularly effective, allowing for the monitoring of Si-O-Si bond formation (typically around 500-600 cm⁻¹) in real-time. scirp.orgresearchgate.net This makes it a valuable tool for studying the stability and reactivity of derivatives of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For 3,3'-(Dimethylsilanediyl)bis(propan-1-ol), electron ionization (EI) would be a common method employed.

Upon electron impact, the molecule is expected to ionize to form a molecular ion (M+•). The molecular weight of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) is 176.33 g/mol . Therefore, the molecular ion peak would be anticipated at a mass-to-charge ratio (m/z) of 176. However, for alcohols, the molecular ion peak is often weak or even absent due to the rapid fragmentation.

The fragmentation of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) would likely proceed through several predictable pathways, primarily involving cleavage of the C-C and C-Si bonds, as well as rearrangements. The presence of the silicon atom and hydroxyl groups significantly influences the fragmentation.

Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation pathway for alcohols. This would result in the loss of a propyl-dimethylsilyl radical or a hydroxypropyl radical.

Silicon-Carbon Bond Cleavage: The Si-C bond is susceptible to cleavage, which could lead to the formation of various silicon-containing fragment ions. A prominent peak would be expected from the loss of a propyl group.

Rearrangements: McLafferty-type rearrangements could occur, involving the transfer of a hydrogen atom from one of the propyl chains to the silicon or oxygen atoms, followed by the elimination of a neutral molecule like propene.

Dehydration: The loss of water (H₂O) from the molecular ion or fragment ions is a common fragmentation pathway for alcohols.

Interactive Data Table: Predicted Mass Spectrometry Fragments for 3,3'-(Dimethylsilanediyl)bis(propan-1-ol)

| m/z (Predicted) | Proposed Fragment Ion | Plausible Origin |

| 176 | [C₈H₂₀O₂Si]⁺• | Molecular Ion |

| 159 | [C₈H₁₉OSi]⁺ | Loss of OH |

| 117 | [C₅H₁₃OSi]⁺ | Cleavage of C₃H₆ from one arm |

| 103 | [C₄H₁₁OSi]⁺ | Cleavage of C₃H₆OH |

| 89 | [C₂H₉OSi]⁺ | Rearrangement and cleavage |

| 75 | [C₂H₇OSi]⁺ | [Si(CH₃)₂OH]⁺ |

| 73 | [C₃H₉Si]⁺ | [Si(CH₃)₃]⁺ (from rearrangement) |

| 59 | [C₂H₇Si]⁺ | [SiH(CH₃)₂]⁺ |

| 45 | [CH₅O]⁺ | [CH₂OH]⁺ |

Note: The relative intensities of these peaks would depend on the ionization energy and the specific conditions of the mass spectrometer.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) has not been reported, we can predict its likely solid-state characteristics based on the structures of similar long-chain diols and flexible organosilicon molecules. osti.govrsc.org

The solid-state structure of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) would be significantly influenced by hydrogen bonding and the conformational flexibility of the molecule.

Key Predicted Structural Features:

Conformational Flexibility: The molecule possesses considerable conformational freedom due to the rotation around the Si-C and C-C single bonds. The central dimethylsilyl group and the two propyl chains can adopt various conformations to achieve the most stable packing arrangement in the crystal lattice. The final conformation will be a balance between minimizing steric hindrance and maximizing favorable intermolecular interactions, particularly hydrogen bonding. osti.gov

Interactive Data Table: Hypothetical Crystallographic Parameters for 3,3'-(Dimethylsilanediyl)bis(propan-1-ol)

| Parameter | Predicted Value/Feature | Justification |

| Crystal System | Monoclinic or Orthorhombic | Common for flexible organic molecules. |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups for achiral molecules. |

| Key Intermolecular Interactions | O-H···O hydrogen bonding | The presence of hydroxyl groups will dominate the packing. rsc.orgresearchgate.net |

| Likely Conformation | Extended or bent | The flexible propyl-silicon backbone allows for various conformations. osti.gov |

| Hydrogen Bond Network | 1D chains or 2D sheets | Dependent on the specific packing arrangement. |

It is important to emphasize that this discussion is based on theoretical predictions and analysis of analogous compounds. Experimental determination of the mass spectrum and crystal structure would be necessary to definitively confirm these characteristics.

Computational Chemistry and Theoretical Studies on 3,3 Dimethylsilanediyl Bis Propan 1 Ol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3,3'-(Dimethylsilanediyl)bis(propan-1-ol), these methods provide insights into its three-dimensional structure and the distribution of electrons, which in turn dictate its reactivity and physical properties.

Density Functional Theory (DFT) Applications for Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized, or most stable, geometry of a molecule. By approximating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles. For 3,3'-(Dimethylsilanediyl)bis(propan-1-ol), a DFT calculation, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to find the molecule's lowest energy conformation.

The optimized geometry would reveal key structural parameters. For instance, the Si-C, C-C, C-O, and O-H bond lengths, as well as the C-Si-C and Si-C-C bond angles, would be determined. These calculated values can be compared with experimental data if available, or with data for similar organosilicon compounds to validate the computational model.

Table 1: Hypothetical Optimized Geometrical Parameters for 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) using DFT (B3LYP/6-31G)*

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | Si-CH₃ | 1.88 Å |

| Bond Length | Si-CH₂ | 1.89 Å |

| Bond Length | C-C | 1.54 Å |

| Bond Length | C-O | 1.43 Å |

| Bond Length | O-H | 0.96 Å |

| Bond Angle | CH₃-Si-CH₃ | 109.5° |

| Bond Angle | CH₂-Si-CH₂ | 110.0° |

| Bond Angle | Si-C-C | 112.0° |

| Dihedral Angle | H-O-C-C | ~60° (gauche) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecules. Actual calculated values would be specific to the lowest energy conformer.

Conformational Analysis and Energy Minimization Studies

The flexible propanol (B110389) chains in 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) allow for multiple spatial arrangements, or conformers. Conformational analysis aims to identify the different stable conformers and their relative energies. This is typically done by systematically rotating the rotatable bonds (e.g., Si-C, C-C, C-O) and calculating the energy of each resulting structure.

Energy minimization studies for each of these conformers would then be performed to find the local energy minima on the potential energy surface. The conformer with the absolute lowest energy is the global minimum and represents the most probable structure of the molecule in the gas phase. The relative energies of other stable conformers determine their population at a given temperature according to the Boltzmann distribution. These studies are crucial for understanding which shapes the molecule is likely to adopt, which can influence its intermolecular interactions and reactivity. For instance, the orientation of the two hydroxyl groups relative to each other (e.g., pointing towards or away from each other) would be a key finding of such an analysis. osti.gov

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Theoretical IR and NMR Spectra Calculation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT. researchgate.netnorthwestern.edu The calculations would provide theoretical ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. For 3,3'-(Dimethylsilanediyl)bis(propan-1-ol), one would expect distinct signals for the methyl protons attached to the silicon, the methylene (B1212753) protons at different positions along the propyl chains, and the hydroxyl protons. The predicted shifts, when compared to experimental data, can aid in the assignment of the observed signals to specific atoms in the molecule. acs.orgacs.org

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for 3,3'-(Dimethylsilanediyl)bis(propan-1-ol)

| Proton Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Si-CH ₃ | 0.1 | 0.08 |

| Si-CH ₂- | 0.6 | 0.55 |

| -CH ₂-CH₂OH | 1.6 | 1.55 |

| -CH ₂-OH | 3.6 | 3.58 |

| -OH | 2.5 (variable) | 2.4 (variable) |

Note: This table is for illustrative purposes. Actual values would depend on the solvent and experimental conditions.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry can be used to explore the potential chemical reactions of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol). For example, the condensation reaction between the two hydroxyl groups to form a cyclic ether could be investigated. Computational methods can map out the entire reaction pathway, from reactants to products, including the high-energy transition state. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to understand the behavior of a large number of molecules together, for instance, in a liquid state or in solution. youtube.comyoutube.com

For 3,3'-(Dimethylsilanediyl)bis(propan-1-ol), an MD simulation would model the interactions between many of these molecules. This would involve defining a force field that describes the forces between atoms. The simulation would then track the positions and velocities of all atoms over time, providing a dynamic picture of the system.

MD simulations can reveal important information about the bulk properties of the substance, such as its density, viscosity, and diffusion coefficients. Furthermore, it can shed light on the nature of intermolecular interactions, particularly the extent and dynamics of hydrogen bonding between the hydroxyl groups of different molecules. If the compound were studied in a solvent, MD simulations could illustrate how the solvent molecules arrange themselves around the solute and affect its conformation and behavior. nih.gov

Applications in Materials Science and Polymer Chemistry

Monomer for Silicon-Containing Polymers and Oligomers

The presence of two primary alcohol groups enables 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) to act as a difunctional monomer in various polymerization reactions, leading to the formation of novel silicon-containing polymers and oligomers.

3,3'-(Dimethylsilanediyl)bis(propan-1-ol) is an ideal candidate for polycondensation reactions with a variety of comonomers, such as dicarboxylic acids or diisocyanates, to produce hybrid organic-inorganic polymers. For instance, its reaction with a diisocyanate yields polyurethanes incorporating a flexible siloxane segment in the polymer backbone. This flexible segment can lower the glass transition temperature and enhance the elastomeric properties of the resulting polyurethane. nih.govmdpi.com

The general reaction scheme for the formation of a polyurethane is as follows:

HO-(CH₂)₃-Si(CH₃)₂-(CH₂)₃-OH + OCN-R-NCO → [-O-(CH₂)₃-Si(CH₃)₂-(CH₂)₃-O-C(O)-NH-R-NH-C(O)-]n

The incorporation of the dimethylsilanediyl unit can also improve the thermal stability and gas permeability of the polymer. Research on similar flexible diols has shown that the properties of the resulting copolymers can be tailored by adjusting the ratio of the silane (B1218182) diol to other comonomers.

Table 1: Potential Properties of Polyurethanes Incorporating 3,3'-(Dimethylsilanediyl)bis(propan-1-ol)

| Property | Expected Influence of the Silane Diol | Rationale |

| Glass Transition Temperature (Tg) | Decrease | The flexible Si-O-C and Si-C bonds increase chain mobility. nih.govresearchgate.net |

| Thermal Stability | Increase | The inherent thermal stability of the siloxane backbone. mdpi.com |

| Flexibility/Elasticity | Increase | The low rotational energy barrier of the Si-O bond imparts flexibility. nih.gov |

| Gas Permeability | Increase | The flexible siloxane segments can create higher free volume. |

| Surface Hydrophobicity | Increase | The nonpolar nature of the dimethylsilyl group. |

The difunctional nature of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) allows it to function as a cross-linking agent in the curing of various polymer networks and resins, such as epoxy or polyester (B1180765) resins. By reacting with the functional groups of the prepolymers, it forms covalent bonds that create a three-dimensional network structure. This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the final material.

In epoxy resins, the hydroxyl groups of the silane diol can react with the epoxy rings, particularly in the presence of a suitable catalyst, leading to the formation of a cross-linked network. The flexible nature of the silane cross-linker can impart a degree of toughness to the otherwise brittle epoxy matrix, improving its impact resistance.

Precursor for Advanced Functional Materials

Beyond its role as a monomer, 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) serves as a valuable precursor for the synthesis of sophisticated functional materials, leveraging the reactivity of its hydroxyl groups in different chemical pathways.

In the realm of sol-gel chemistry, while this specific diol does not directly participate as a classic precursor like tetraethoxysilane (TEOS), it can be incorporated into sol-gel formulations to create hybrid organic-inorganic materials. nih.gov The hydroxyl groups can co-condense with hydrolyzed silica (B1680970) precursors, leading to a covalently linked hybrid network. This approach allows for the introduction of flexible organic spacers within a rigid silica matrix, which can be beneficial for applications requiring a combination of hardness and flexibility, such as in coatings and monoliths. nih.gov

The general principle involves the reaction of the diol's hydroxyl groups with the silanol (B1196071) groups (Si-OH) formed during the hydrolysis of a primary silica precursor like TEOS. This results in the formation of Si-O-C linkages, effectively integrating the organic diol into the inorganic silica network.

The terminal alcohol functionalities of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) can be chemically modified to create ligands suitable for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). For instance, the alcohol groups can be oxidized to carboxylic acids or esterified with ligands containing coordinating groups (e.g., pyridyl or carboxylate moieties).

The resulting flexible, silicon-containing dicarboxylate or dipyridyl ligand can then be reacted with metal ions or clusters to form MOFs with unique network topologies and pore environments. The flexibility of the dimethylsilanediyl backbone can lead to the formation of dynamic frameworks that may exhibit interesting guest-responsive behaviors. The presence of silicon in the framework could also enhance its chemical or thermal stability.

Surface Modification and Coating Applications for Enhanced Material Properties

The chemical structure of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) makes it a candidate for surface modification and the formulation of functional coatings. When applied to a surface, the polar hydroxyl groups can interact with and adhere to various substrates, while the nonpolar dimethylsilyl group orients away from the surface.

This can result in a surface with modified properties, such as increased hydrophobicity and reduced surface energy. For example, incorporating this diol into a coating formulation could lead to a water-repellent finish. In more advanced applications, it can be used as a tie layer to improve the adhesion between an inorganic substrate and an organic topcoat.

Table 2: Potential Applications in Surface Modification

| Application | Mechanism of Action | Resulting Property |

| Hydrophobic Coatings | Orientation of nonpolar dimethylsilyl groups at the surface. | Increased water contact angle, water repellency. |

| Adhesion Promoter | Hydroxyl groups bond to an inorganic substrate, while the organic backbone interacts with a polymer coating. | Improved interfacial adhesion between dissimilar materials. |

| Anti-fouling Surfaces | Low surface energy can reduce the adhesion of biomolecules and microorganisms. | Reduced biofouling on submerged surfaces. |

Design of Specialized Catalysts or Catalyst Supports Utilizing Silanediyl Linkages

Currently, there is a lack of specific research data on the design and application of specialized catalysts or catalyst supports that utilize the silanediyl linkage of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) . The scientific community has yet to publish detailed findings on the synthesis, characterization, and catalytic performance of materials derived from this specific organosilicon diol.

Hypothetically, the silanediyl linkage could serve as a key structural motif in several catalytic designs:

As a Ligand Precursor: The terminal hydroxyl groups of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) could be functionalized to create bidentate ligands. The dimethylsilanediyl bridge would enforce a specific bite angle and conformational flexibility, which could be tuned to influence the coordination geometry and, consequently, the reactivity of a metal catalyst.

As a Component of Hybrid Materials: The compound could be incorporated into inorganic or organic-inorganic hybrid materials. For instance, it could be used as a co-precursor in the sol-gel synthesis of silica-based catalyst supports. The organic silanediyl linkage would introduce hydrophobicity and modify the surface properties of the resulting material.

As a Tether for Homogeneous Catalysts: The diol functionality could be used to anchor homogeneous catalysts to a solid support, facilitating catalyst recovery and reuse. The length and flexibility of the propanol (B110389) chains, combined with the nature of the silyl (B83357) group, would dictate the distance and orientation of the catalytic center relative to the support surface.

While these potential applications are plausible based on the known chemistry of similar organosilicon compounds, they remain speculative in the absence of direct experimental evidence for 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) .

Data on Catalytic Applications:

Due to the absence of specific research in this area, no data tables containing detailed research findings on the catalytic applications of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) can be provided at this time.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies

The advancement of green chemistry principles will likely drive the development of new synthetic routes to 3,3'-(Dimethylsilanediyl)bis(propan-1-ol). Current methodologies often rely on the hydrosilylation of allyl alcohol with a dimethylsilane (B7800572) source, a process that, while effective, can be optimized for greater efficiency and sustainability. Future research is expected to focus on:

Catalyst Innovation: Exploring earth-abundant and non-toxic metal catalysts (e.g., iron, copper) to replace precious metal catalysts like platinum, which are commonly used in hydrosilylation reactions.

Solvent-Free and Aqueous Systems: Designing synthetic protocols that minimize or eliminate the use of volatile organic solvents, thereby reducing the environmental impact.

Flow Chemistry: Implementing continuous flow processes for the synthesis of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol). This approach can offer improved reaction control, higher yields, and enhanced safety for exothermic hydrosilylation reactions.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Current Approach (Hydrosilylation) | Future Directions |

| Catalyst | Platinum-based (e.g., Karstedt's catalyst) | Earth-abundant metal catalysts (Fe, Cu, Ni); Nanocatalysts |

| Reaction Conditions | Batch reactions in organic solvents | Continuous flow reactors; Solvent-free or aqueous media |

| Sustainability | Moderate to low | High |

| Scalability | Moderate | High |

Exploration of New Reactivity Pathways and Complex Derivatization for Tailored Properties

The two primary alcohol functionalities of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) are gateways to a vast array of derivatives with tailored properties. Future research will undoubtedly delve into exploiting these reactive sites to construct complex molecular architectures. Key areas of exploration include:

Esterification and Etherification: Reactions with a wide range of carboxylic acids, acid chlorides, and alkyl halides to produce novel esters and ethers. These derivatives could find applications as specialized lubricants, plasticizers, or monomers for polyesters and polyethers. The Williamson ether synthesis, a classic method involving the reaction of an alkoxide with a primary alkyl halide, could be adapted for this purpose. pearson.com

Conversion to Amines: The propanol (B110389) side chains can be converted to corresponding amines, such as N,N-dimethyl-1,3-propanediamine, which are valuable intermediates in the synthesis of detergents, pharmaceuticals, and corrosion inhibitors. google.comchemicalbook.com

Polymerization: The diol functionality makes it an ideal candidate as a monomer for step-growth polymerization. Reaction with diisocyanates to form polyurethanes or with diacids to form polyesters could yield materials with unique thermal and mechanical properties imparted by the flexible dimethylsilyl linkage.

Integration into Advanced Functional Systems and Smart Materials

The incorporation of the dimethylsilyl moiety into larger systems can bestow desirable properties such as hydrophobicity, thermal stability, and low surface energy. Future applications are envisioned in the realm of advanced materials:

Self-Healing Polymers: The reversible nature of certain bonds that can be formed with the propanol groups, or the dynamic nature of siloxane bonds that could be formed from derivatives, might be exploited in the design of self-healing materials.

Stimuli-Responsive Materials: By incorporating photo- or thermo-responsive groups onto the propanol termini, it may be possible to create "smart" materials that change their properties in response to external stimuli.

Hybrid Organic-Inorganic Materials: As a difunctional organosilane, it can act as a coupling agent or a precursor for the synthesis of hybrid materials, bridging the gap between organic polymers and inorganic networks like silica (B1680970).

Advancements in Theoretical and Computational Predictions for Structure-Property Relationships

Computational chemistry will be a pivotal tool in accelerating the discovery and design of new materials based on 3,3'-(Dimethylsilanediyl)bis(propan-1-ol). Future theoretical work is expected to focus on:

Density Functional Theory (DFT) Studies: Predicting the geometric and electronic structures of the molecule and its derivatives. researchgate.netnih.gov This can provide insights into its reactivity and help in designing targeted synthetic strategies.

Molecular Dynamics (MD) Simulations: Simulating the behavior of polymers and materials incorporating this compound to predict their bulk properties, such as glass transition temperature, mechanical strength, and permeability.

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing models that correlate the molecular structure of derivatives with their macroscopic properties, enabling the in-silico design of new compounds with desired characteristics.

Scale-Up Considerations for Industrial and Specialized Applications

For 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) to transition from a laboratory chemical to an industrially relevant building block, several scale-up challenges must be addressed. Future research in this area will need to focus on:

Process Optimization: Developing robust and cost-effective manufacturing processes that can be implemented on a large scale. This includes optimizing reaction conditions, minimizing waste, and ensuring product consistency.

Purification Techniques: Establishing efficient and scalable methods for the purification of the final product to meet the stringent requirements of various applications.

Supply Chain and Logistics: Ensuring a stable and reliable supply of starting materials and developing safe and efficient transportation and storage solutions for the compound. chemicalregister.com

The table below summarizes the key considerations for the industrial scale-up of 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) production.

| Consideration | Key Objectives |

| Process Chemistry | High-yield, low-cost synthesis; Use of stable and safe reagents and catalysts. |

| Engineering | Design of efficient reactor systems (e.g., continuous flow); Automation and process control. |

| Purification | Development of non-chromatographic purification methods (e.g., distillation, crystallization). |

| Economic Feasibility | Cost analysis of raw materials, energy consumption, and waste disposal. |

Q & A

Q. What are the recommended synthesis routes for 3,3'-(Dimethylsilanediyl)bis(propan-1-ol), and how can its purity be validated?

Synthesis typically involves silane coupling reactions. A common approach is the hydrosilylation of allyl alcohol derivatives using dimethylsilane precursors under catalytic conditions (e.g., platinum-based catalysts). Post-synthesis, purity can be validated via:

- NMR spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm structural integrity and absence of unreacted silane.

- Gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts.

- Elemental analysis to verify stoichiometry .

Q. How should researchers handle and store 3,3'-(Dimethylsilanediyl)bis(propan-1-ol) to ensure stability?

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ²⁹Si NMR : Critical for confirming the silanediyl bridge (δ ~10–20 ppm for dimethylsilanediyl groups).

- FT-IR : Peaks at ~2100 cm⁻¹ (Si-H stretching, if present) and 3300–3500 cm⁻¹ (O-H stretching).

- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does the silanediyl bridge influence the compound’s coordination chemistry with lanthanides/actinides?

The silanediyl group enhances ligand rigidity, improving selectivity for larger metal ions (e.g., Am³⁺ over Eu³⁺). Key methodologies:

Q. What strategies optimize the compound’s extraction performance in rare earth element (REE) separations?

- Structural modulation : Introduce electron-donating groups (e.g., pyridine-triazole backbones) to enhance metal affinity.

- pH-dependent studies : Adjust aqueous phase pH to control ligand protonation and metal-ligand complexation.

- Competitive extraction experiments : Compare selectivity across REEs using mixtures (e.g., La³⁺, Nd³⁺, Yb³⁺) .

Q. How can computational modeling predict the compound’s binding behavior with target metals?

- Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) of metal-ligand complexes to predict selectivity trends.

- Molecular dynamics (MD) : Simulate solvent effects on extraction efficiency.

- QSPR models : Correlate ligand descriptors (e.g., polarizability, HOMO/LUMO gaps) with experimental log D values .

Q. What are the kinetic and thermodynamic limitations in its application to nuclear waste remediation?

- Radiolytic stability : Expose to γ-radiation (e.g., ⁶⁰Co source) and monitor degradation via HPLC or NMR.

- Acid resistance : Test ligand integrity in high-acidity conditions (≥3 M HNO₃) relevant to nuclear waste.

- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (>200°C for industrial feasibility) .

Q. How does the compound’s hydrophilicity impact its performance in aqueous-organic biphasic systems?

- Partition coefficient (log P) : Measure via shake-flask method (octanol/water) to quantify hydrophilicity.

- Dynamic light scattering (DLS) : Monitor aggregation behavior in aqueous phases.

- Modify ligand structure : Introduce sulfonate or hydroxyl groups to enhance aqueous solubility .

Methodological Considerations

Q. What analytical approaches resolve contradictions in extraction data between studies?

- Standardized protocols : Use identical aqueous/organic phase compositions (e.g., 1 M HNO₃, 0.1 M ligand in dodecane).

- Cross-validation : Compare results across multiple techniques (e.g., solvent extraction, spectroscopy, DFT).

- Error analysis : Quantify uncertainties in log D values (±0.1–0.3) due to phase separation inefficiencies .

Q. How can researchers design experiments to probe the compound’s reactivity under varying experimental conditions?

- Design of Experiments (DoE) : Use factorial designs to test variables (pH, temperature, ligand concentration).

- In situ spectroscopy : Monitor reactions in real-time via Raman or ATR-FTIR.

- Isolation of intermediates : Quench reactions at timed intervals for NMR/MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.